2-Chloro-4-ethynylaniline

描述

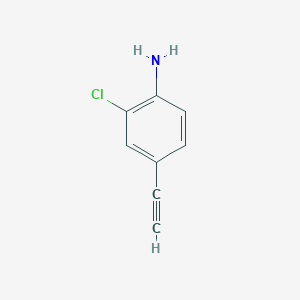

2-Chloro-4-ethynylaniline: is an organic compound with the molecular formula C8H6ClN It is characterized by the presence of a chloro group at the second position and an ethynyl group at the fourth position on an aniline ring

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-ethynylaniline involves the Sonogashira coupling reaction . This reaction typically uses 2-chloro-4-iodoaniline as a starting material, which is then coupled with trimethylsilylacetylene in the presence of a palladium catalyst and copper(I) iodide . The reaction is carried out in an organic solvent such as tetrahydrofuran under an inert atmosphere. After the coupling reaction, the trimethylsilyl protecting group is removed using tetrabutylammonium fluoride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

化学反应分析

Sonogashira Cross-Coupling Reactions

2-Chloro-4-ethynylaniline serves as an alkyne component in palladium-catalyzed Sonogashira couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.

Reaction Conditions and Yields

| Substrate | Catalyst System | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-iodopyrimidine | Pd(PPh₃)₄, CuI, TMG | DMF | 60°C | 63% | |

| Trifluoroacetyl-phenanthroline | Pd(PPh₃)₂Cl₂, CuI | Methanol/DIPEA | 40°C | – |

Mechanism :

-

Oxidative addition of Pd(0) to the aryl halide.

-

Transmetallation with copper-acetylide intermediate.

Applications : Synthesis of conjugated ligands (e.g., HC₂-NDI for coordination chemistry) and heterocyclic systems .

Click Chemistry (Azide-Alkyne Cycloaddition)

The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Key Features

-

Reagents : Cu(I) salts (e.g., CuI), azides.

-

Conditions : Room temperature, aqueous/organic solvents.

-

Applications : Bioconjugation, polymer functionalization, and drug discovery .

Polymerization

Transition metal-catalyzed polymerization of this compound yields poly(4-ethynylaniline), a conductive polymer.

Conditions

-

Catalysts : Pd, Ni, or Ru complexes.

-

Outcomes : Enhanced thermal stability when grafted onto carbon nanotubes (MWNTs) or graphene .

Functionalization of Nanomaterials

The ethynyl group reacts with carbon-based nanomaterials, modifying their surface properties.

Example Reaction

-

Substrate : Multi-walled carbon nanotubes (MWNTs).

-

Process : Covalent attachment via radical or cycloaddition mechanisms.

Nucleophilic Substitution at Chlorine

The chloro substituent undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions.

Reaction Scope

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | Pd catalysis, high temp. | Arylamine derivatives |

| Thiols | Base (e.g., K₂CO₃) | Thioether-functionalized aryl |

Note : Electron-withdrawing ethynyl group activates the aryl chloride for substitution.

Carbamate Formation

The aniline group reacts with chloroformates to form carbamate derivatives.

Example

-

Reagent : tert-Butyl chloroformate.

-

Conditions : Triethylamine, THF, 0°C → RT.

-

Product : tert-Butyl (2-chloro-4-ethynylphenyl)carbamate.

Hydrohalogenation

Though not directly reported for this compound, analogous ethynylarenes undergo hydrochlorination.

Hypothesized Pathway

科学研究应用

2-Chloro-4-ethynylaniline has a wide range of applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.

作用机制

The mechanism of action of 2-Chloro-4-ethynylaniline involves its ability to participate in nucleophilic aromatic substitution reactions. The chloro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ethynyl group can also participate in Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with other alkynes or aryl halides. These reactions are facilitated by the presence of palladium catalysts and copper(I) iodide , which help to activate the reactants and promote the formation of the desired products .

相似化合物的比较

2-Chloroaniline: Similar structure but lacks the ethynyl group.

4-Ethynylaniline: Similar structure but lacks the chloro group.

2-Bromo-4-ethynylaniline: Similar structure with a bromo group instead of a chloro group.

Uniqueness: 2-Chloro-4-ethynylaniline is unique due to the presence of both a chloro and an ethynyl group on the aniline ring. This combination of functional groups allows for a diverse range of chemical reactions and applications that are not possible with the individual compounds alone. The chloro group enhances the reactivity of the aromatic ring towards nucleophiles, while the ethynyl group provides a site for further functionalization through coupling reactions .

生物活性

2-Chloro-4-ethynylaniline is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHCl

- CAS Number : 14235-81-5

- Molecular Weight : 168.60 g/mol

The presence of both a chloro group and an ethynyl group contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity . The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further exploration in antibiotic development. For example, studies have shown that modifications to the aniline structure can enhance its efficacy against various pathogens.

Anticancer Activity

This compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in malignant cells, which is a critical pathway for cancer treatment.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Its ethynyl group allows participation in click chemistry reactions, facilitating bioconjugation processes. Additionally, the compound can undergo oxidation and reduction reactions, producing quinone derivatives that may contribute to its biological effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Anticancer Potential : In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in viability of human lung adenocarcinoma cell lines (PC9 and H1975), with IC values ranging from 5 to 15 µM.

Table 1: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Significant viability reduction |

| Antimicrobial | Escherichia coli | 10 | Significant viability reduction |

| Anticancer | Human lung adenocarcinoma (PC9) | 5 | Cell viability decreased |

| Anticancer | Human lung adenocarcinoma (H1975) | 15 | Cell viability decreased |

属性

IUPAC Name |

2-chloro-4-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRKZUOVFCSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950601-93-1 | |

| Record name | 2-chloro-4-ethynylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。